

Application Notes and Protocols for 2-Methyl-1-dodecanol In Vitro Research

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Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B7894582

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Disclaimer: The following experimental protocols are proposed methodologies for the in vitro investigation of **2-Methyl-1-dodecanol**. As there is limited specific published data for this compound, these protocols have been adapted from standard laboratory procedures and studies on structurally related long-chain alcohols. Researchers should optimize these protocols based on their specific experimental setup and cell/microbe models.

Introduction

2-Methyl-1-dodecanol is a branched-chain fatty alcohol. While its specific biological activities are not extensively documented, related molecules like 1-dodecanol and 2-dodecanol have demonstrated antimicrobial and cytotoxic effects, as well as the ability to interfere with cellular signaling pathways. These application notes provide a framework for the initial in vitro characterization of **2-Methyl-1-dodecanol** to explore its potential biological activities.

Application Note 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of **2-Methyl-1-dodecanol** on a panel of representative cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: MTT Cell Viability Assay[1][2][3][4][5]

1. Materials:

- **2-Methyl-1-dodecanol**
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Selected cell lines (e.g., HeLa - human cervical cancer; A549 - human lung cancer; Sf9 - insect cells; *Saccharomyces cerevisiae*)
- Appropriate culture media (e.g., DMEM for mammalian cells, SF-900 for insect cells, YPD for yeast)
- Fetal Bovine Serum (FBS), if required
- Trypsin-EDTA for adherent cells
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
- 96-well flat-bottom sterile microplates
- Humidified incubator (37°C, 5% CO₂ for mammalian cells; 27°C for insect and yeast cells)
- Microplate reader (absorbance at 570 nm)

2. Preparation of **2-Methyl-1-dodecanol** Stock Solution:

- Due to its hydrophobic nature, dissolve **2-Methyl-1-dodecanol** in DMSO to create a high-concentration stock solution (e.g., 100 mM).
- Vortex or sonicate briefly to ensure complete dissolution.
- Store the stock solution at -20°C.
- The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

3. Procedure:

- **Cell Seeding:** For adherent cells, harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. For suspension cells or yeast, adjust the cell density according to their growth rate. Incubate the plate for 24 hours to allow for cell attachment and recovery.
- **Compound Treatment:** Prepare serial dilutions of **2-Methyl-1-dodecanol** from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control."
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

- **Formazan Formation:** Incubate the plate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[3]
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4]

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation

Cell Line	Type	IC50 (μ M) after 48h Exposure (Hypothetical)
HeLa	Mammalian	75.4
A549	Mammalian	112.8
Sf9	Insect	45.2
S. cerevisiae	Fungal	> 200

Application Note 2: Evaluation of Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **2-Methyl-1-dodecanol** against a panel of pathogenic and opportunistic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method[6][7][8][9]

1. Materials:

- **2-Methyl-1-dodecanol** stock solution (in DMSO)

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*)
- Fungal strains (e.g., *Candida albicans*)
- Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well round-bottom microplates
- Spectrophotometer
- Shaking incubator

2. Procedure:

- **Inoculum Preparation:** Culture the microbial strains overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5×10^8 CFU/mL for bacteria). Further dilute to the final working concentration of 5×10^5 CFU/mL.
- **Compound Dilution:** Add 100 μ L of broth to all wells of a 96-well plate. Add 100 μ L of a 2x concentrated stock of **2-Methyl-1-dodecanol** to the first column. Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, and so on, discarding the last 100 μ L from the final dilution column.
- **Inoculation:** Add 100 μ L of the prepared microbial inoculum to each well, resulting in a final volume of 200 μ L and the desired starting cell density.
- **Controls:** Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for *Candida albicans*.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^{[5][6]}

Hypothetical Data Presentation

Microbial Strain	Type	MIC (μ g/mL) (Hypothetical)
<i>Staphylococcus aureus</i>	Bacteria	64
<i>Escherichia coli</i>	Bacteria	128
<i>Pseudomonas aeruginosa</i>	Bacteria	>256
<i>Candida albicans</i>	Fungal	32

Application Note 3: Mechanistic Study in *Candida albicans*

Objective: To investigate the hypothesis that **2-Methyl-1-dodecanol** inhibits the yeast-to-hypha transition in *Candida albicans* by modulating the Ras1-cAMP-Efg1 signaling pathway, based on evidence from related molecules.^[7]

Experimental Protocol: Gene Expression Analysis by qPCR^{[11][12][13]}

1. Materials:

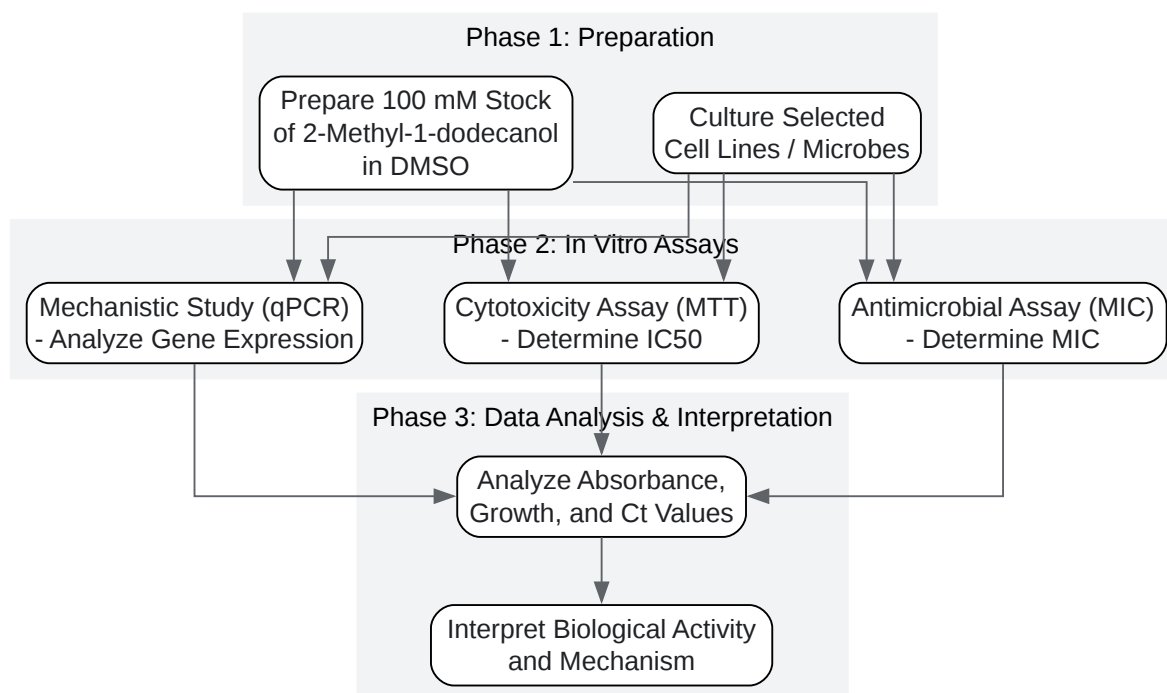
- *Candida albicans* (e.g., SC5314 strain)
- YPD broth and Spider medium (for hyphal induction)
- **2-Methyl-1-dodecanol**
- RNA extraction kit (e.g., with Trizol or column-based)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- qPCR instrument
- Primers for target genes (RAS1, CYR1, EFG1, HWP1) and a reference gene (ACT1)

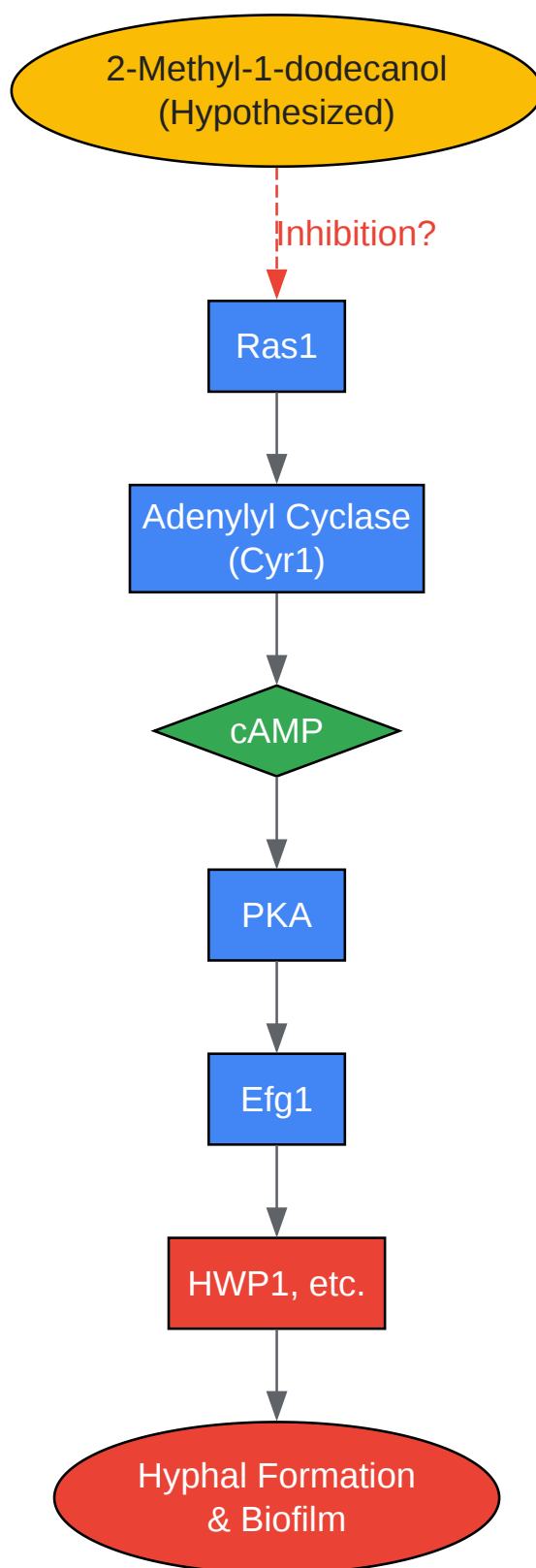
2. Procedure:

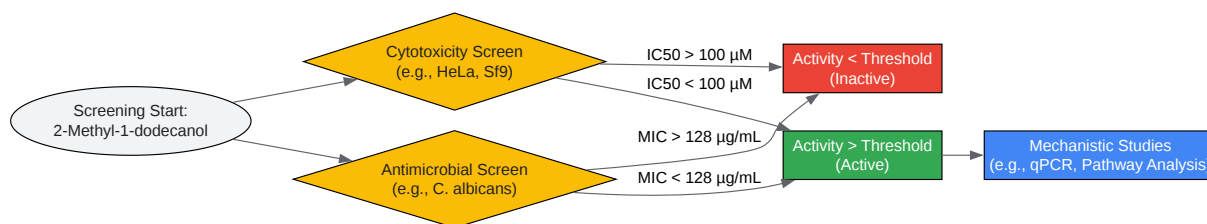
- **Cell Culture and Treatment:** Grow *C. albicans* overnight in YPD broth. Dilute the culture into pre-warmed Spider medium to induce hyphal formation. Simultaneously, treat the cells with a sub-inhibitory concentration of **2-Methyl-1-dodecanol** (e.g., 0.5x MIC). Include an untreated control.
- **Incubation:** Incubate at 37°C with shaking for a defined period (e.g., 90 minutes) to allow for gene expression changes related to hyphal formation.
- **RNA Extraction:** Harvest the cells by centrifugation. Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.
- **cDNA Synthesis:** Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
- **qPCR:** Set up qPCR reactions using the synthesized cDNA, SYBR Green master mix, and specific primers for the target and reference genes. The PCR protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.^[8]

- Data Analysis: Calculate the relative expression of target genes in the treated sample compared to the untreated control using the $2^{-\Delta\Delta C_t}$ method, normalized to the reference gene (ACT1).

Visualizations







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